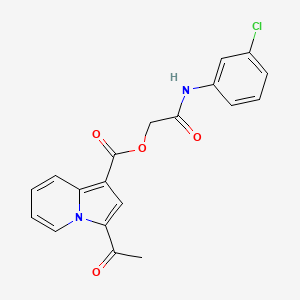

![molecular formula C11H9ClFI B2466112 1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287268-78-2](/img/structure/B2466112.png)

1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane” is a compound that belongs to the class of molecules known as bicyclo[1.1.1]pentanes (BCPs) . BCPs are interesting scaffolds in drug design due to their symmetrical and rigid three-dimensional structure . They can act as bioisosteres of para-substituted phenyl rings, tert-butyl groups, or internal alkynes, leading to drug analogues with enhanced pharmacokinetic and physicochemical properties .

Synthesis Analysis

The synthesis of BCPs has been a subject of study for over 20 years . A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . The synthesis of 1,3-disubstituted BCPs is more challenging than their monosubstituted counterparts . The predominant routes consist of transannular 1,3-cyclization of a cyclobutyl carbanion onto a tertiary halide, which can suffer from competing elimination to a cyclobutene .Molecular Structure Analysis

The molecular structure of BCPs is characterized by a symmetrical and rigid three-dimensional structure . This structure can simulate the interaction mode of the benzene ring with other amino acid residues, such as π-π stacking . The three-dimensional nature of the sp3 carbon atom on the BCP ring makes it possible to explore the pharmacophore or skeleton region orthogonal to the ring plane .Chemical Reactions Analysis

BCPs are valuable intermediates in ‘strain release’ chemistry for the synthesis of four-membered ring systems . BCPs that are monosubstituted at the bridgehead positions have been widely explored due to their ready accessibility and facility of ring-opening reactions with nucleophiles .Physical And Chemical Properties Analysis

BCPs have better physical and chemical properties than phenyl rings . They have better solubility, better metabolic stability, more stereo orientation, and less non-specific binding .Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFI/c12-8-3-7(1-2-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMSIZNTFZJJDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2466031.png)

![(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2466032.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2466034.png)

![3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2466036.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2466038.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2466040.png)

![(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466043.png)

![4-{[(2-Fluorophenyl)sulfonyl]amino}-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one](/img/structure/B2466044.png)

![Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2466048.png)

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2466049.png)

![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2466052.png)